6-Amino-5-(difluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(difluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these reactions. The choice of fluorinating agents and reaction conditions is critical to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(difluoromethyl)pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
6-Amino-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Amino-5-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, often through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Amino-3-(trifluoromethyl)pyridin-2-ol: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Amino-5-(difluoromethyl)pyridin-2-ol is unique due to the presence of both an amino group and a difluoromethyl group on the pyridine ring. This combination of functional groups can lead to unique reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H6F2N2O |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
6-amino-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-5(8)3-1-2-4(11)10-6(3)9/h1-2,5H,(H3,9,10,11) |
InChI Key |
FUZYDVLEHUTTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.